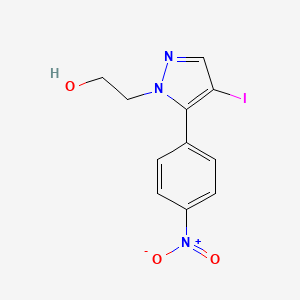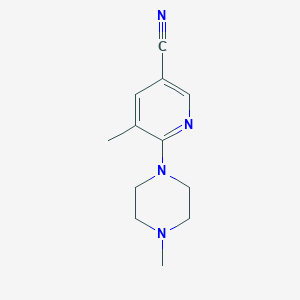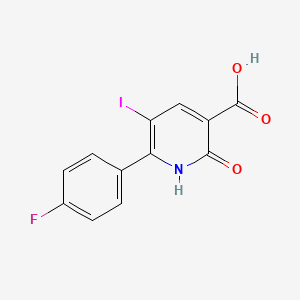
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and a carboxylic acid group attached to a dihydropyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyridine ring through a Hantzsch pyridine synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group back to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the iodine substituent, which may affect its reactivity and binding properties.
5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group, which may reduce its hydrophobic interactions with target proteins.
6-(4-Fluorophenyl)-5-iodo-1,2-dihydropyridine-3-carboxylic acid: Lacks the oxo group, which may affect its overall stability and reactivity.
Uniqueness
The presence of both the fluorophenyl and iodine substituents, along with the oxo and carboxylic acid groups, makes 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H7FINO3 |
|---|---|
分子量 |
359.09 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChIキー |
FICYOLPTORMHRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


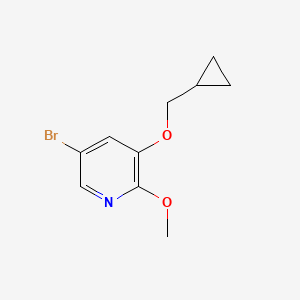
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
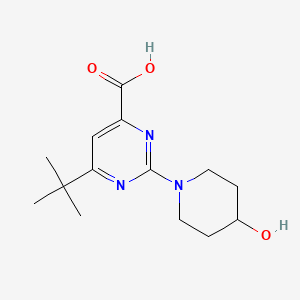
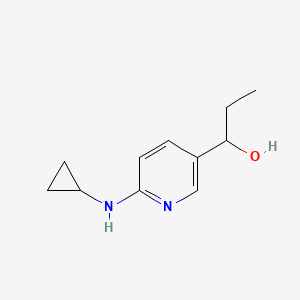

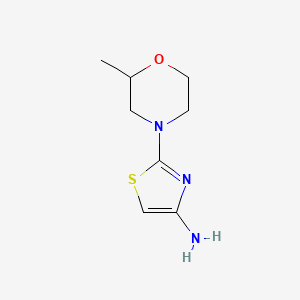
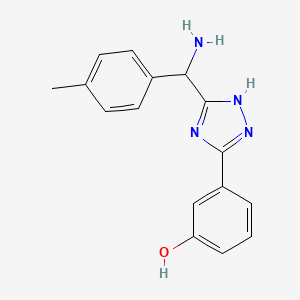
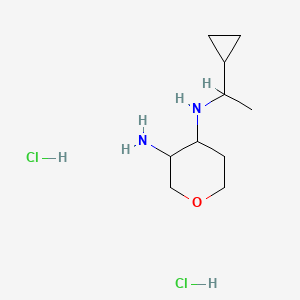
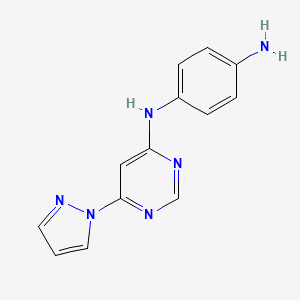
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)

![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
